Fmoc-3-fluoro-N-methyl-L-phenylalanine
Description
Significance of Non-Proteinogenic Amino Acids in Tailored Peptide and Protein Research
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code for protein assembly. nih.govwikipedia.org While organisms like bacteria, fungi, and plants use NPAAs as essential building blocks, their primary role in modern chemical biology is as powerful tools for developing novel peptide-based therapeutics. nih.gov The incorporation of NPAAs into a peptide sequence can fundamentally alter its drug-like properties. nih.gov
Peptides composed solely of natural amino acids often exhibit low stability in biological systems. nih.gov The introduction of NPAAs can be highly beneficial, enhancing the stability, potency, permeability, and bioavailability of peptide therapies. nih.gov Because these synthetic or naturally occurring building blocks are not typically found in proteins, they are often not recognized by enzymes as cleavage sites for proteolytic degradation. cpcscientific.com This resistance to degradation increases the metabolic stability and shelf life of peptide-based drugs. taylorandfrancis.comnih.gov
Furthermore, the vast structural diversity of NPAAs—with thousands synthesized in laboratories—allows for the creation of peptides with unique conformational constraints, diverse combinatorial libraries, and robust molecular scaffolds for a variety of research applications. nih.govcpcscientific.comtaylorandfrancis.com
Rationale for Fluorination and N-Methylation as Strategic Modifications in Phenylalanine Derivatives for Structural and Functional Modulation
The strategic modification of amino acids like phenylalanine through fluorination and N-methylation allows for the fine-tuning of peptide and protein characteristics for specific research and therapeutic purposes.
Fluorination: The introduction of fluorine into the phenylalanine ring is a powerful strategy for producing tailored building blocks with unique properties. researchgate.net Due to fluorine's small size (second only to hydrogen) and high electronegativity, its incorporation can modulate a molecule's acidity, basicity, hydrophobicity, conformation, and reactivity. nih.gov Peptides and proteins containing fluorinated phenylalanine are important tools for identifying enzyme-substrate complexes and studying protein aggregation. nih.gov The position and number of fluorine atoms can influence peptide structure and stability. nih.gov Specifically, incorporating fluorinated aromatic amino acids can enhance catabolic stability and may favorably adjust protein function, leading to improved stability and substrate selectivity. nih.gov The altered electronic distribution caused by fluorination also plays a key role in modulating intermolecular interactions, such as cation-π interactions, which are crucial in biological systems. researchgate.net
N-Methylation: The methylation of the backbone amide nitrogen of an amino acid residue is another key modification. In formin homology domain proteins, for instance, methylation at specific arginine residues can be influenced by the protein's conformational state (activated vs. inhibited). nih.gov While this example involves arginine, the principle extends to other amino acids where N-methylation can alter the binding affinity between protein domains, potentially favoring an active state for biological processes like actin assembly. nih.gov This modification can also block certain enzymatic actions, such as those inhibited by adjacent phosphorylation, demonstrating its role in regulating protein function. nih.gov
Combining these modifications in a single derivative like Fmoc-3-fluoro-N-methyl-L-phenylalanine provides a sophisticated tool for creating peptides with highly specific and enhanced properties, leveraging both the electronic effects of fluorination and the conformational constraints and enzymatic resistance offered by N-methylation.
Overview of Fmoc Chemistry as a Foundational Protecting Group Strategy in Unnatural Amino Acid Incorporation
Solid-phase peptide synthesis (SPPS) is the primary chemical strategy for assembling peptide chains, and it relies on protecting groups to prevent unwanted side reactions. asm.org The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial N-terminus protecting group used extensively in SPPS for the incorporation of both natural and unnatural amino acids. cpcscientific.comasm.org
The process involves the stepwise assembly of a peptide chain attached to an insoluble resin support. asm.org Each incoming amino acid has its N-terminus protected by an Fmoc group. asm.org After the amino acid is coupled to the growing peptide chain, the Fmoc group is removed, typically with a base like piperidine (B6355638), to allow the next protected amino acid to be added. asm.org This cyclical process allows for the creation of complex peptide structures with high purity. chemimpex.com
Fmoc chemistry is particularly vital when incorporating valuable or sterically hindered unnatural amino acids, where efficient and clean reactions are paramount. acs.orgacs.org The use of pre-prepared Fmoc-protected unnatural amino acids, such as Fmoc-3-fluoro-L-phenylalanine, facilitates their direct use as building blocks in SPPS. chemimpex.comsigmaaldrich.com This strategy is fundamental to creating novel proteins and peptides with enhanced functionalities, contributing to significant advancements in biotechnology, synthetic biology, and the development of peptide-based drugs. chemimpex.com
Chemical Compound Data
Below are the properties for a related fluorinated phenylalanine derivative.
| Property | Value |
| Compound Name | L-Fmoc-3-fluorophenylalanine |
| CAS Number | 198560-68-8 |
| Empirical Formula | C₂₄H₂₀FNO₄ |
| Molecular Weight | 405.42 g/mol |
| Form | Solid |
| Functional Group | Fmoc |
| Application | Peptide Synthesis |
| Reaction Suitability | Fmoc solid-phase peptide synthesis |
| Storage Temperature | 2-8°C |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-27(23(24(28)29)14-16-7-6-8-17(26)13-16)25(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEAUJSAPYTPBS-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC(=CC=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC(=CC=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Integration of Fmoc 3 Fluoro N Methyl L Phenylalanine into Peptide and Protein Constructs
Application in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. nih.gov The use of Fmoc-3-fluoro-N-methyl-L-phenylalanine in SPPS presents unique challenges due to the combined steric hindrance of the N-methyl group and the electronic effects of the fluorine substituent on the phenyl ring.
Investigation of Coupling Efficiencies and Reaction Kinetics for N-Methylated Fluorinated Residues
Coupling to N-methylated amino acids requires more potent activating reagents and longer reaction times compared to their non-methylated counterparts. peptide.comsigmaaldrich.com The use of standard coupling reagents may result in incomplete reactions and the formation of deletion sequences. Microwave-assisted SPPS has been shown to significantly improve the coupling efficiency of sterically hindered amino acids, including N-methylated residues, by driving the reaction to completion more rapidly. cem.com
To overcome the challenges associated with coupling sterically hindered amino acids like this compound, a variety of coupling reagents have been developed. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.
| Coupling Reagent | Description | Efficacy with N-Methylated Residues |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly effective aminium-based coupling reagent. | Generally provides good to excellent yields, often the reagent of choice. peptide.comdu.ac.in |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Another common aminium-based coupling reagent. | Less effective than HATU for sterically hindered couplings. peptide.com |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A phosphonium-based coupling reagent. | A good alternative to HATU, particularly when used with an additive like HOAt. du.ac.in |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | A phosphonium (B103445) salt derivative of HOAt. | Reported to be very efficient for difficult couplings, including those involving N-methylated amino acids. du.ac.in |
| Fmoc-amino acid chlorides | Pre-formed activated species. | Can be effective for difficult couplings but may require specific handling procedures. peptide.com |
Table 1: Common Coupling Reagents for N-Methylated Amino Acids in SPPS
Strategies for Minimizing Epimerization and Side Product Formation During Peptide Elongation
Epimerization, the change in configuration at the α-carbon, is a significant risk during peptide synthesis, particularly for N-methylated amino acids. cdnsciencepub.commdpi.com The absence of the N-H proton in N-methylated residues can increase the susceptibility of the α-proton to abstraction under basic conditions, leading to racemization. cdnsciencepub.com This is a critical consideration during both the coupling and the Fmoc-deprotection steps of SPPS.
Several strategies can be employed to minimize epimerization and other side reactions:
Choice of Coupling Reagent and Additives: The use of coupling reagents that minimize the lifetime of the activated species, such as HATU in combination with a base like N,N-diisopropylethylamine (DIEA), is recommended. nih.gov Additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can further suppress racemization. u-tokyo.ac.jp
Control of Base Exposure: The duration and strength of the base used for Fmoc deprotection (typically piperidine) should be carefully controlled. Prolonged exposure can increase the risk of epimerization. mdpi.com
Use of Pseudoprolines: While not directly applicable to the N-methylated residue itself, the incorporation of pseudoproline dipeptides at preceding residues can disrupt secondary structures that may exacerbate difficult couplings and side reactions. sigmaaldrich.com
Orthogonal Protection Schemes: Employing protecting groups that can be removed under different conditions (orthogonality) is crucial to prevent unwanted side reactions. nih.govresearchgate.net For complex peptides, a careful selection of side-chain protecting groups that are stable to the conditions used for Fmoc removal is essential. nih.gov
Common side products in SPPS, especially with challenging sequences, include deletion peptides (from incomplete coupling) and truncated peptides (from capping of unreacted amines). For N-methylated residues, diketopiperazine formation can also be a concern, particularly at the dipeptide stage. researchgate.net
| Side Reaction | Cause | Mitigation Strategy |
| Epimerization/Racemization | Abstraction of the α-proton, often base-catalyzed. mdpi.com | Use of racemization-suppressing coupling reagents (e.g., HATU/HOAt); minimizing base exposure time. nih.govu-tokyo.ac.jp |
| Deletion Peptides | Incomplete coupling reaction. | Use of potent coupling reagents; double coupling; microwave-assisted synthesis. cem.comresearchgate.net |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide-resin. researchgate.net | Use of dipeptide building blocks; careful selection of resin and coupling conditions. |
| N-terminal Guanidinylation | A side reaction with uronium/aminium reagents like HBTU. du.ac.in | Pre-activation of the amino acid before addition to the resin. du.ac.in |
Table 2: Common Side Reactions and Mitigation Strategies in SPPS of N-Methylated Amino Acids
Solution-Phase Peptide Synthesis Methodologies Utilizing this compound
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for the large-scale synthesis of shorter peptides and for segments used in convergent synthesis strategies. slideshare.netyoutube.com The use of this compound in SolPS presents similar challenges to SPPS regarding coupling efficiency and epimerization.
In SolPS, the purification of intermediates after each coupling and deprotection step can be a significant drawback. youtube.com However, it offers greater flexibility in the choice of protecting groups and coupling conditions. For sterically hindered amino acids like this compound, the ability to use higher concentrations of reagents and different solvent systems can be advantageous. nih.gov
Recent advancements in SolPS include the use of transient protecting groups and flow chemistry to improve efficiency and reduce purification burdens. nih.govchemrxiv.org For instance, the use of a ynamide coupling reagent has been shown to suppress epimerization in the N→C elongation of unprotected amino acids. chemrxiv.org While not specifically demonstrated for this compound, such novel methodologies could potentially be adapted for its incorporation.
Chemoenzymatic and Biosynthetic Approaches for Site-Specific Incorporation of Unnatural Amino Acids into Proteins
The site-specific incorporation of unnatural amino acids into proteins offers a powerful tool for probing and engineering protein function. nih.govnih.gov Chemoenzymatic and biosynthetic methods provide pathways to achieve this with high precision.
Chemoenzymatic approaches , such as native chemical ligation (NCL), involve the chemical synthesis of a peptide fragment containing the unnatural amino acid, which is then ligated to a recombinantly expressed protein segment. This strategy allows for the incorporation of a wide variety of unnatural amino acids, including those that are incompatible with the cellular protein synthesis machinery.
Biosynthetic approaches rely on the expansion of the genetic code. nih.govnih.gov This typically involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous amino acids or tRNAs. The aaRS charges its cognate tRNA with the unnatural amino acid, which is then delivered to the ribosome in response to a reassigned codon (e.g., the amber stop codon, UAG).
While the direct biosynthetic incorporation of this compound has not been reported, studies have demonstrated the successful incorporation of other fluorinated nih.govanu.edu.aursc.org and N-methylated amino acids. nih.govacs.orgresearchgate.net The development of an orthogonal aaRS/tRNA pair for this compound would require significant protein engineering efforts to accommodate the unique structural features of this amino acid. The ribosome itself can also present a barrier to the efficient incorporation of N-methylated residues, although modified ribosomes have shown enhanced capabilities in this regard. nih.gov
Future Directions and Emerging Research Avenues
Development of More Efficient and Stereoselective Synthetic Routes
The accessibility of any non-natural amino acid is fundamentally dependent on the efficiency and stereochemical control of its synthesis. While the specific synthesis of Fmoc-3-fluoro-N-methyl-L-phenylalanine is not widely published, routes can be extrapolated from established methods for similar compounds.
Current synthetic strategies for fluorinated and N-methylated amino acids often involve multi-step processes that can be time-consuming and may result in modest yields. mdpi.com Future research will likely focus on developing more streamlined and cost-effective synthetic pathways. This could involve the use of novel fluorinating reagents that offer greater regioselectivity or the development of enzymatic or chemo-enzymatic methods to install the methyl group with high fidelity. A key challenge is the stereoselective synthesis, ensuring the production of the desired L-enantiomer, which is crucial for its application in biologically active peptides.
| Synthetic Step | Current Approaches | Potential Future Developments |
| Fluorination | Electrophilic or nucleophilic fluorination of phenylalanine precursors. | Development of more regioselective fluorinating agents; enzymatic fluorination. |
| N-methylation | Reductive amination of the corresponding amino acid; use of methylating agents like methyl iodide. | Chemo-enzymatic methods for improved stereocontrol; solid-phase methylation techniques. |
| Fmoc Protection | Reaction of the amino acid with Fmoc-succinimide or Fmoc-chloride. | Optimization of reaction conditions for higher yields and purity. |
Exploration of Novel Biological Systems and Their Interactions with Modified Peptide Constructs
The true potential of this compound lies in its ability to impart novel properties to peptides. The 3-fluoro modification is known to enhance metabolic stability and can influence binding affinity due to the high electronegativity of fluorine. nih.govnih.gov N-methylation, on the other hand, can increase resistance to enzymatic degradation and modulate peptide conformation. researchgate.net
Future research will undoubtedly focus on incorporating this amino acid into a wide array of bioactive peptides to explore these synergistic effects. This includes, but is not limited to:
Antimicrobial Peptides: Enhancing their stability and efficacy against resistant strains.
Enzyme Inhibitors: Designing more potent and selective inhibitors by fine-tuning their interaction with the active site.
Blood-Brain Barrier Shuttles: The increased lipophilicity from both modifications could be harnessed to improve the transport of therapeutics into the brain. nih.govresearchgate.net
A significant area of investigation will be to understand how the combined fluorination and N-methylation affect the peptide's secondary structure and its interaction with biological targets. Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and circular dichroism, will be invaluable in these studies.
Integration into Advanced Materials Science for Engineered Biomaterials (e.g., tailored hydrogels)
The self-assembly of peptides into well-ordered nanostructures is a burgeoning field in materials science. Fluorination has been shown to significantly influence the self-assembly process, leading to the formation of more stable and mechanically robust hydrogels. cyu.frchemrxiv.orgvub.be The introduction of fluorine can alter the hydrophobicity and π-π stacking interactions, which are critical drivers of self-assembly. researchgate.net
The incorporation of this compound into self-assembling peptide sequences is a promising avenue for the creation of "smart" biomaterials. These materials could have tunable properties, responding to changes in their environment, and could be used for a variety of applications, including:
Drug Delivery: Encapsulating and providing sustained release of therapeutic agents. acs.org
Tissue Engineering: Creating scaffolds that mimic the extracellular matrix and support cell growth.
Biosensors: Designing materials that change their properties in the presence of specific biomolecules.
The table below summarizes the potential impact of this amino acid on hydrogel properties:
| Property | Effect of 3-Fluorination | Effect of N-Methylation | Combined Effect (Hypothesized) |
| Mechanical Strength | Increased | May alter fibril packing | Enhanced stiffness and stability |
| Thermal Stability | Increased | Can be altered | Improved thermal resistance |
| Hydrophobicity | Increased | Increased | Significantly increased hydrophobicity |
| Self-Assembly | Modulated π-π stacking | Alters backbone conformation | Novel self-assembling architectures |
Expanding the Scope of Rational Protein Design and De Novo Protein Engineering
Rational protein design aims to create new proteins with novel functions by making calculated changes to their amino acid sequence. chemimpex.com The introduction of unnatural amino acids with unique chemical properties, such as this compound, greatly expands the toolkit for protein engineers.
The fluorine atom can serve as a sensitive probe for 19F-NMR studies, allowing for the detailed investigation of protein structure and dynamics. rsc.org The N-methyl group can be used to locally restrict the protein backbone, providing a tool to fine-tune protein folding and stability.
Future research in this area will likely involve the site-specific incorporation of 3-fluoro-N-methyl-L-phenylalanine into proteins to:
Enhance Protein Stability: The hydrophobic and steric effects of the modifications could be used to stabilize protein cores.
Modulate Protein-Protein Interactions: The altered electronic and conformational properties could be used to design proteins with new binding specificities.
Create Novel Enzymes: The unique chemical properties of the amino acid could be harnessed to create enzymes with new catalytic activities.
The development of efficient methods for the genetic encoding of this amino acid will be a critical step in realizing its full potential in protein engineering. nih.gov
Q & A
Q. What is the role of the Fmoc group in solid-phase peptide synthesis (SPPS) when using Fmoc-3-fluoro-N-methyl-L-phenylalanine?
The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protective group for the α-amino group during SPPS. It is removed under mild basic conditions (e.g., 20% piperidine in DMF) to enable stepwise peptide chain elongation. The Fmoc group’s stability under acidic conditions allows orthogonal protection strategies for side-chain functional groups. Its fluorescence properties also aid in monitoring coupling efficiency via UV detection (λ = 265–280 nm) .
Q. How can researchers assess the purity of this compound after synthesis?
Reverse-phase HPLC with a C18 column is the standard method. Use a gradient of water/acetonitrile (0.1% TFA) and monitor UV absorbance at 265–280 nm. Mass spectrometry (ESI-TOF or MALDI-TOF) confirms molecular weight (expected [M+H]+ ~419.4 g/mol for C25H22FNO4). Thin-layer chromatography (TLC) with ninhydrin staining can detect free amines, indicating incomplete Fmoc protection .
Q. What are the recommended storage conditions for this compound?
Store the compound at –20°C in a tightly sealed, light-protected container under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. For long-term stability (>2 years), lyophilized powder is preferred. Solutions in DMF should be used immediately to avoid diketopiperazine formation .
Advanced Research Questions
Q. How can coupling efficiency be optimized for this compound in sterically hindered peptide sequences?
- Coupling Reagents : Use HATU or PyAOP (1.5–2.0 equiv) with DIPEA (2–4 equiv) in DMF for enhanced activation.
- Double Coupling : Repeat the coupling step with fresh reagents to overcome steric hindrance from the N-methyl and 3-fluoro substituents.
- Pre-activation : Pre-mix the amino acid with coupling reagents for 1–2 minutes before adding to the resin-bound peptide.
- Microwave Assistance : Apply microwave irradiation (50°C, 10–15 W) to accelerate reaction kinetics .
Q. What strategies mitigate racemization during Fmoc deprotection of N-methylated residues like this compound?
- Deprotection Conditions : Use 20% piperidine in DMF for ≤5 minutes to minimize base-induced racemization.
- Additives : Include 0.1 M HOBt or Oxyma in the deprotection solution to scavenge free radicals.
- Chiral Analysis : Monitor enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column) or circular dichroism (CD) spectroscopy .
Q. How do electronic effects of the 3-fluoro substituent influence peptide backbone conformation?
The electron-withdrawing fluorine atom increases the rigidity of the phenyl ring, stabilizing β-sheet or turn structures in peptides. Compare CD spectra of peptides containing 3-fluoro vs. non-fluorinated analogs. Computational modeling (DFT or MD simulations) can predict conformational changes, while 19F NMR tracks environmental polarity shifts during folding .
Data Contradiction Analysis
Q. Why do discrepancies arise in reported coupling yields between this compound and its chloro-substituted analogs?
- Steric vs. Electronic Effects : The smaller van der Waals radius of fluorine (1.47 Å vs. chlorine: 1.75 Å) reduces steric hindrance but increases electron-withdrawing effects, potentially slowing acylation.
- Troubleshooting Steps :
Perform kinetic studies using in situ FTIR or 19F NMR to compare acylation rates.
Screen alternative solvents (e.g., NMP or DMSO) to improve solubility of fluorinated intermediates.
Validate resin loading via elemental analysis or UV quantification .
Q. How to resolve conflicting reports on the stability of this compound under acidic conditions?
- Controlled Stability Tests : Incubate the compound in 0.1% TFA (pH ~2) and analyze degradation products via LC-MS.
- Structural Insights : The N-methyl group reduces susceptibility to acidolysis compared to non-methylated analogs.
- Recommendation : Limit exposure to strong acids (<1 hour) during global deprotection or side-chain cleavage .
Methodological Tables
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C25H22FNO4 | |
| Molecular Weight | 419.4 g/mol | |
| Solubility (DMF) | ≥50 mg/mL | |
| UV λmax (Fmoc group) | 265–280 nm | |
| Chiral Purity (HPLC) | ≥95% ee (Chirobiotic T column) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
